1-(4-Methylphenacyl)pyridinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

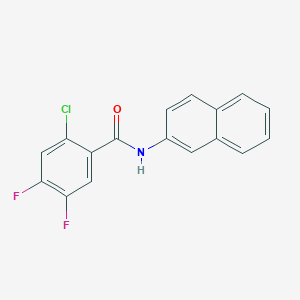

1-(4-Methylphenacyl)pyridinium, also known as MPP+ or N-methyl-4-phenylpyridinium, is a positively charged organic compound that is commonly used in scientific research to study the effects of Parkinson's disease. MPP+ is a neurotoxin that has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.

Wirkmechanismus

1-(4-Methylphenacyl)pyridinium+ is taken up into dopaminergic neurons via the dopamine transporter. Once inside the neuron, 1-(4-Methylphenacyl)pyridinium+ is converted to its active form, 1-(4-Methylphenacyl)pyridinium+ cation, by the enzyme monoamine oxidase B (MAO-B). 1-(4-Methylphenacyl)pyridinium+ cation then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the death of the dopaminergic neuron.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(4-Methylphenacyl)pyridinium+ are well-documented. 1-(4-Methylphenacyl)pyridinium+ has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This decrease in dopamine levels leads to the symptoms seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. Additionally, 1-(4-Methylphenacyl)pyridinium+ has been shown to increase oxidative stress in the brain, leading to further damage to neurons.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Methylphenacyl)pyridinium+ has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, 1-(4-Methylphenacyl)pyridinium+ is highly selective for dopaminergic neurons, making it a useful tool for studying the effects of Parkinson's disease. However, there are also limitations to using 1-(4-Methylphenacyl)pyridinium+ in lab experiments. 1-(4-Methylphenacyl)pyridinium+ is a potent neurotoxin and must be handled with care. Additionally, the effects of 1-(4-Methylphenacyl)pyridinium+ on dopaminergic neurons are relatively rapid, making it difficult to study the long-term effects of the toxin.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Methylphenacyl)pyridinium+. One area of research is the development of new treatments for Parkinson's disease. By gaining a better understanding of the underlying mechanisms of the disease, researchers can develop new treatments that target these mechanisms. Additionally, researchers can use 1-(4-Methylphenacyl)pyridinium+ to study the effects of other toxins on dopaminergic neurons, which may lead to the development of new treatments for other neurodegenerative disorders. Finally, researchers can use 1-(4-Methylphenacyl)pyridinium+ to study the effects of environmental toxins on dopaminergic neurons, which may lead to new insights into the causes of Parkinson's disease.

Synthesemethoden

1-(4-Methylphenacyl)pyridinium+ can be synthesized using a variety of methods, including the oxidation of N-methyl-4-phenylpyridine with potassium permanganate, the reaction of N-methyl-4-phenylpyridine with methyl iodide, and the reaction of N-methyl-4-phenylpyridine with dimethyl sulfate. The most commonly used method for synthesizing 1-(4-Methylphenacyl)pyridinium+ is the oxidation of N-methyl-4-phenylpyridine with potassium permanganate. This method yields a high purity product and is relatively easy to perform.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylphenacyl)pyridinium+ is commonly used in scientific research to study the effects of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. 1-(4-Methylphenacyl)pyridinium+ has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. By studying the effects of 1-(4-Methylphenacyl)pyridinium+ on dopaminergic neurons, researchers can gain a better understanding of the underlying mechanisms of Parkinson's disease.

Eigenschaften

Produktname |

1-(4-Methylphenacyl)pyridinium |

|---|---|

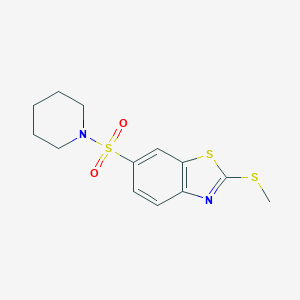

Molekularformel |

C14H14NO+ |

Molekulargewicht |

212.27 g/mol |

IUPAC-Name |

1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone |

InChI |

InChI=1S/C14H14NO/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1 |

InChI-Schlüssel |

QHYBBPZKHBFQKC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)

![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B300132.png)

![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)

![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)

![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)

![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B300138.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)

![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)